molecular formula C17H19ClN4O B7539093 N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No. B7539093
M. Wt: 330.8 g/mol
InChI Key: ZQEDOFVWIXOUOD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a small molecule drug that has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves the inhibition of various enzymes and receptors. It inhibits the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. Additionally, it inhibits the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and neuronal activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes. Furthermore, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide in lab experiments include its small molecular weight, which allows for easy penetration into cells, and its ability to inhibit multiple enzymes and receptors. However, the limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective synthesis methods that increase its solubility and reduce its toxicity. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves a multi-step process. The first step involves the reaction of 2-chlorobenzylamine with 2-bromo-1-pyrazinylpiperidine to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine. The second step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine with ethyl chloroformate to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester with ammonia to form this compound.

Scientific Research Applications

N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has shown promising results in scientific research for the treatment of various diseases. It has been found to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-4-2-1-3-14(15)11-21-17(23)13-5-9-22(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEDOFVWIXOUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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